(S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate
Description
(S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate is a complex organic compound that features a trifluoroacetylamino group, a nitrophenyl group, and a hydroxy group
Properties
IUPAC Name |
methyl (2S)-3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O6/c1-23-10(19)7(16-11(20)12(13,14)15)4-6-2-3-9(18)8(5-6)17(21)22/h2-3,5,7,18H,4H2,1H3,(H,16,20)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAYOJCPMFXFRG-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368142 | |
| Record name | Methyl 3-nitro-N-(trifluoroacetyl)-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5106-00-3 | |
| Record name | Methyl 3-nitro-N-(trifluoroacetyl)-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Hydroxylation: Introduction of the hydroxy group to the phenyl ring.
Acylation: Introduction of the trifluoroacetyl group to the amino group.
Esterification: Formation of the methyl ester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include acyl chlorides and anhydrides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. The presence of the nitrophenyl group often correlates with enhanced biological activity against various cancer cell lines. For instance, studies have shown that derivatives of nitrophenyl compounds can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis .
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of specific enzymes implicated in disease processes. Notably, lipoxygenases (LOX) are enzymes involved in inflammatory responses and cancer progression. Compounds structurally related to (S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate have demonstrated effective inhibition of LOX activity, suggesting that this compound could be a candidate for further development as an anti-inflammatory agent .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Structure-activity relationship (SAR) studies have been conducted to identify which modifications enhance its potency and selectivity against target enzymes or receptors .
Synthesis and Optimization
The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as chromatography and NMR spectroscopy are employed to analyze the purity and confirm the structure of synthesized compounds .
Case Study 1: Antitumor Activity
A study conducted on a series of nitrophenyl derivatives revealed that modifications on the trifluoroacetyl group significantly impacted their cytotoxicity against breast cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating strong potential for further development .
Case Study 2: Enzyme Inhibition
In another investigation focusing on LOX inhibitors, this compound was tested alongside other analogs. The results demonstrated that this compound had a higher selectivity index compared to traditional anti-inflammatory drugs, suggesting its viability as a new therapeutic agent .
Mechanism of Action
The mechanism of action of (S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroacetyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 3-(4-hydroxyphenyl)-2-(2,2,2-trifluoroacetylamino)propionate: Lacks the nitro group.
(S)-Methyl 3-(4-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate: Lacks the hydroxy group.
(S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-amino propionate: Lacks the trifluoroacetyl group.
Uniqueness
The presence of both the nitro and hydroxy groups on the phenyl ring, along with the trifluoroacetylamino group, makes (S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate unique. These functional groups can impart specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
(S)-Methyl 3-(4-hydroxy-3-nitrophenyl)-2-(2,2,2-trifluoroacetylamino)propionate, commonly referred to as a derivative of 4-hydroxy-3-nitrophenyl compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Methyl ester group
- Hydroxy and nitro substituents on the phenyl ring
- Trifluoroacetylamino moiety
These structural components are believed to contribute to its biological activity, particularly in immunological contexts.
Immune Response Modulation
Research indicates that compounds with similar structures can influence immune responses. For instance, studies on (4-hydroxy-3-nitrophenyl)acetyl (NP) have shown that they can elicit strong antibody responses in immunized subjects. The presence of high-affinity antibody-forming cells (AFCs) was noted in bone marrow after immunization with NP derivatives . This suggests that this compound may also enhance antibody production through similar mechanisms.
Antibody Affinity and Persistence
The affinity maturation process observed in AFCs following immunization highlights the potential for this compound to support long-lasting immune responses. Specifically, AFCs secreting NP-specific IgG antibodies peaked shortly after immunization and persisted over time in bone marrow . This indicates a possible role for this compound in sustaining immune memory.
Case Study 1: Immunogenicity in Animal Models
A study involving C57BL/6 mice demonstrated that immunization with NP-conjugated antigens resulted in the generation of high-affinity memory B cells capable of producing specific antibodies over extended periods. The dynamics of B cell responses were tracked through various time points post-immunization, revealing a significant increase in high-affinity AFCs as the immune response progressed .
| Time Point (Days) | Splenic AFCs | Bone Marrow AFCs | Observations |
|---|---|---|---|
| 8 | Peak | Low | Initial response observed |
| 14 | Decline | Increase | Memory B cells developing |
| 56 | Stable | High | Long-term memory established |
Case Study 2: Structural Activity Relationship
The impact of structural modifications on biological activity has been investigated extensively. Research suggests that the trifluoroacetyl group enhances lipophilicity and potentially improves cellular uptake and bioavailability. This modification could be crucial for the compound's efficacy in modulating immune responses or acting as an immunogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
